

# Analytical techniques for the detection of Vat violet 13 in textiles

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## Compound of Interest

Compound Name: Vat violet 13

Cat. No.: B1346701

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## Application Note: Detection of Vat Violet 13 in Textiles

### Abstract

This document provides a detailed protocol for the identification and quantification of **Vat Violet 13** (C.I. 68700) in textile samples. **Vat Violet 13** is an anthraquinone dye known for its use in dyeing cellulosic fibers like cotton, as well as wool.<sup>[1][2][3]</sup> Due to its insolubility in water, specialized extraction procedures are required.<sup>[1][4]</sup> The primary analytical method detailed here is High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection, with confirmation by Mass Spectrometry (MS). This approach ensures high sensitivity and specificity, crucial for regulatory compliance, quality assurance, and forensic investigations.

### Introduction to Vat Violet 13

**Vat Violet 13**, also known as C.I. 68700, is a synthetic dye belonging to the anthraquinone class.<sup>[1][2]</sup> Its deep purple hue and good affinity for cotton make it a common choice for dyeing fabrics.<sup>[1][3][4]</sup> The core challenge in its analysis lies in its insolubility in water and most common organic solvents.<sup>[1][4]</sup> The analytical approach for vat dyes involves a reduction step to convert the insoluble pigment into its water-soluble "leuco" form, allowing for its extraction from the textile matrix.<sup>[5]</sup> Subsequent oxidation can revert it to its colored, insoluble state, though for analysis, the soluble form is injected into the analytical system.

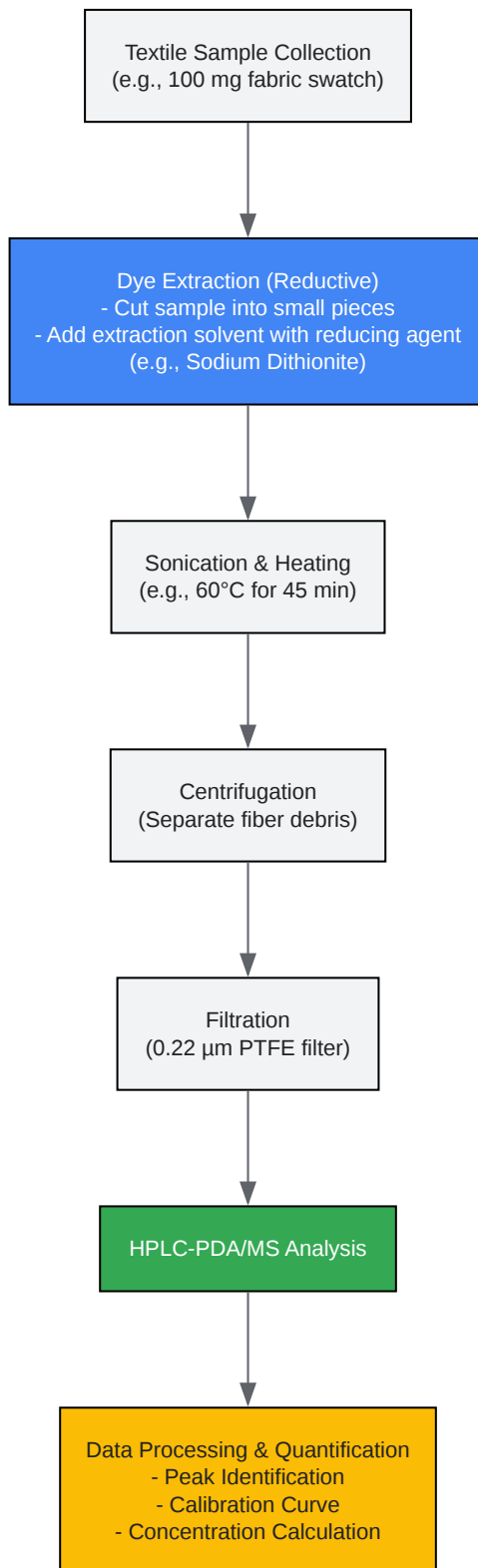
#### Chemical Properties:

- Molecular Formula:  $C_{28}H_{14}N_2O_4$  [\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Weight: 442.42 g/mol [\[1\]](#)[\[2\]](#)[\[4\]](#)
- CAS Registry Number: 4424-87-7 [\[1\]](#)[\[2\]](#)[\[4\]](#)
- Structure: Anthraquinone derivative [\[1\]](#)[\[2\]](#)

## Analytical Principle

The workflow is centered on the extraction of **Vat Violet 13** from the textile fiber, followed by chromatographic separation and detection.

Figure 1: General Workflow for Vat Violet 13 Analysis

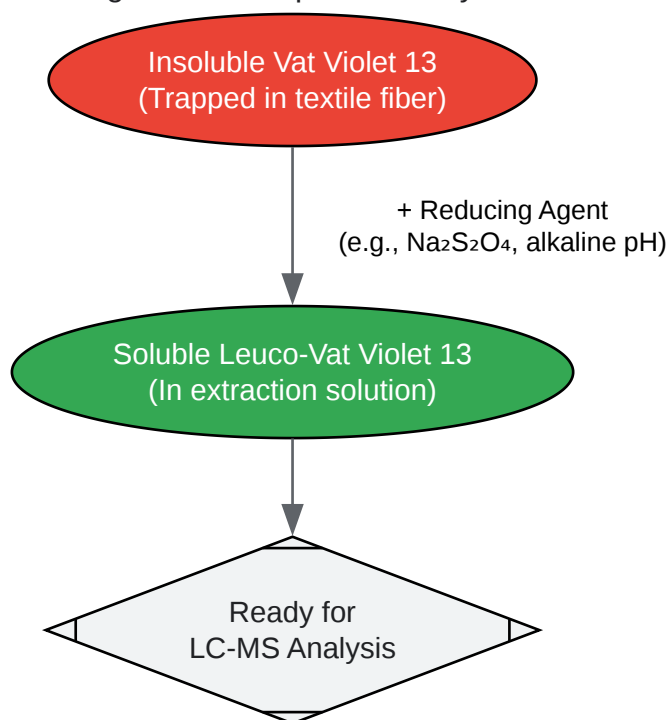


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Workflow for **Vat Violet 13** analysis from textiles.

The core of the extraction process is the chemical reduction of the insoluble vat dye to its soluble leuco form, enabling its release from the textile fibers.

Figure 2: Principle of Vat Dye Extraction



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Chemical principle of vat dye solubilization for extraction.

## Experimental Protocols

### Materials and Reagents

- **Vat Violet 13** standard (analytical grade)
- Sodium dithionite ( $\text{Na}_2\text{S}_2\text{O}_4$ )
- Sodium hydroxide ( $\text{NaOH}$ )
- Dimethyl sulfoxide (DMSO)
- Acetonitrile (ACN), HPLC grade
- Methanol ( $\text{MeOH}$ ), HPLC grade

- Formic acid (FA), LC-MS grade
- Ammonium acetate, LC-MS grade
- Deionized water (18.2 MΩ·cm)
- Textile samples (dyed and undyed controls)

## Sample Preparation: Reductive Extraction

This protocol is adapted from established methods for extracting vat dyes from cellulosic fibers.

[\[5\]](#)

- **Sample Comminution:** Accurately weigh approximately 100 mg of the textile sample and cut it into small pieces (approx. 2x2 mm).
- **Extraction Solvent Preparation:** Prepare an extraction solution of 50:50 (v/v) DMSO and water containing 10 mM sodium dithionite and adjusted to pH 11 with sodium hydroxide. Prepare this solution fresh before use due to the instability of dithionite.
- **Extraction:** Place the textile pieces into a 15 mL polypropylene tube. Add 10 mL of the freshly prepared extraction solvent.
- **Sonication and Incubation:** Tightly cap the tube and place it in an ultrasonic water bath at 60°C for 45 minutes to facilitate the reduction and extraction process.
- **Separation:** Centrifuge the tube at 5,000 rpm for 10 minutes to pellet the textile fibers and any solid debris.
- **Filtration:** Carefully transfer the supernatant to a clean vial. Filter the extract through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

## HPLC-PDA Method

High-performance liquid chromatography is a standard and reliable technique for the separation and analysis of dye components.[\[6\]](#)

- **Instrument:** UHPLC system with a Photodiode Array (PDA) detector.

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40°C.
- PDA Detection: Scan from 200-700 nm. Monitor specific wavelengths corresponding to the absorbance maxima of **Vat Violet 13** (both leuco and oxidized forms if applicable, typically in the visible range).
- Gradient Elution Program:

Time (min)	% Mobile Phase B
0.0	10
10.0	95
12.0	95
12.1	10

| 15.0 | 10 |

## Mass Spectrometry (MS) Confirmation

For unambiguous identification, the HPLC system can be coupled to a mass spectrometer.<sup>[6]</sup>  
<sup>[7]</sup>

- Instrument: Triple Quadrupole (QQQ) or Time-of-Flight (TOF) Mass Spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.

- Capillary Voltage: 3.5 kV.
- Gas Temperature: 300°C.
- Scan Range: m/z 100-600.
- Expected Ion: The primary ion to monitor for **Vat Violet 13** (C<sub>28</sub>H<sub>14</sub>N<sub>2</sub>O<sub>4</sub>) would be the protonated molecule [M+H]<sup>+</sup> at m/z 443.42.

## Method Performance Characteristics

The following table summarizes the expected performance of the proposed HPLC-PDA method. These values are representative and should be determined during in-house method validation.

Parameter	Expected Value	Description
Linearity (r <sup>2</sup> )	> 0.995	The correlation coefficient for the calibration curve across the working concentration range.
Limit of Detection (LOD)	0.05 - 1.5 ng/mL	The lowest concentration of analyte that can be reliably detected.[8]
Limit of Quantification (LOQ)	0.15 - 5.0 ng/mL	The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[8]
Recovery (%)	85 - 110%	The efficiency of the extraction process, determined by analyzing spiked blank textile samples.[8]
Repeatability (%RSD)	< 15%	The precision of the method under the same operating conditions over a short interval of time.[8]

## Alternative & Emerging Techniques

While HPLC-MS is the gold standard for confirmation, other techniques offer advantages for rapid screening with minimal sample preparation.

- Direct Analysis in Real Time-Mass Spectrometry (DART-MS): This ambient ionization technique allows for the direct analysis of dyes on fibers with no prior extraction, making it exceptionally fast for screening purposes.[9]
- Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI-MS): MALDESI is another direct analysis method where a laser desorbs the dye from the fabric, which is then ionized.[7] This technique significantly reduces analysis time by omitting the lengthy extraction step.[7]

## Conclusion

The protocol described provides a robust and reliable framework for the detection and quantification of **Vat Violet 13** in textiles. The combination of a specialized reductive extraction with HPLC-PDA/MS analysis ensures high sensitivity and specificity. Proper sample preparation is critical for success, given the insoluble nature of vat dyes. This application note serves as a comprehensive guide for researchers and scientists in textile analysis and related fields.

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